molecular formula C12H12FN3 B4855075 N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine

N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine

Cat. No. B4855075
M. Wt: 217.24 g/mol
InChI Key: DDMXUFJOFSXJST-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators. In

Scientific Research Applications

Metabolic Pathways and Biotransformation

N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine is involved in complex metabolic pathways, as evidenced by its transformation into various metabolites in the human body. For instance, a study by Sweeny et al. (2010) on the metabolism of spleen tyrosine kinase inhibitors indicates the intricate processes involving hepatic and gut bacterial processes that contribute to the overall biotransformation of similar compounds (Sweeny et al., 2010).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of pyrimidinamine, including those with N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine, have been extensively studied. For example, Komissarova et al. (2020) explored the synthesis of N,N′-disubstituted derivatives of pyromellitic diimide, providing insights into the chemical properties and potential applications of these compounds (Komissarova et al., 2020).

Fluorescence and Luminescent Properties

Research has also been conducted on the fluorescent properties of pyrimidine derivatives. Velázquez-Olvera et al. (2012) investigated the fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, including compounds similar to N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine. This research provides valuable information on the potential use ofthese compounds as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Antimicrobial and Fungicidal Applications

Compounds related to N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine have been investigated for their antimicrobial and fungicidal properties. For instance, a study by Reddy et al. (2010) synthesized and tested linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one for their antimicrobial activity. The findings suggest potential applications of pyrimidinamine derivatives in the development of new antimicrobial agents (Reddy et al., 2010).

Applications in Organic Electronics

The field of organic electronics has also seen the utilization of pyrimidinamine derivatives. For example, Tsuboyama et al. (2003) explored homoleptic cyclometalated iridium complexes, which include derivatives of pyrimidinamine, demonstrating their application in organic light-emitting diodes (OLEDs). This research highlights the potential use of these compounds in the development of efficient, high-performance electronic devices (Tsuboyama et al., 2003).

properties

IUPAC Name

N-(3-fluorophenyl)-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMXUFJOFSXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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